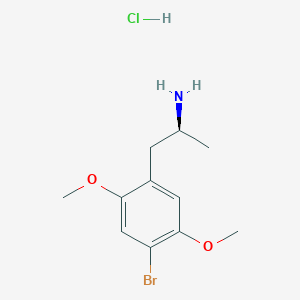

S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride: is a psychedelic compound belonging to the phenethylamine class. It is known for its potent psychoactive effects and has been studied for its interactions with serotonin receptors. This compound is a stereoisomer of 2,5-Dimethoxy-4-bromoamphetamine, which was first synthesized by Alexander Shulgin in 1967 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of debrominated analogs.

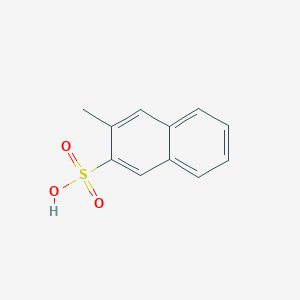

Substitution: Formation of nitro or sulfonic acid derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a reference standard in analytical chemistry for studying the behavior of phenethylamines.

Biology: It is utilized in research to understand the interaction of psychoactive substances with serotonin receptors, particularly the 5-HT2A receptor .

Medicine: While not used therapeutically, it serves as a tool in neuropharmacology to study the effects of psychedelics on the brain.

Industry: There are no significant industrial applications due to its psychoactive nature and legal restrictions .

Mécanisme D'action

The primary mechanism of action involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other serotonin receptors, such as 5-HT2B and 5-HT2C, contributing to its overall psychoactive profile .

Comparaison Avec Des Composés Similaires

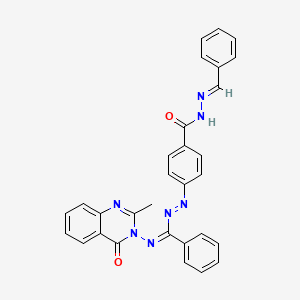

- 2,5-Dimethoxy-4-bromoamphetamine (DOB)

- 2,5-Dimethoxy-4-iodoamphetamine (DOI)

- 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Uniqueness: S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride is unique due to its stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers. This stereoisomer is often more potent and selective in its receptor interactions .

Propriétés

Numéro CAS |

50505-93-6 |

|---|---|

Formule moléculaire |

C11H17BrClNO2 |

Poids moléculaire |

310.61 g/mol |

Nom IUPAC |

(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H16BrNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |

Clé InChI |

SPBBKPOIDQIWDZ-FJXQXJEOSA-N |

SMILES isomérique |

C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N.Cl |

SMILES canonique |

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)